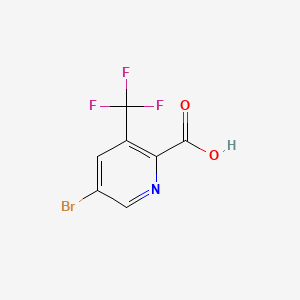

5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVPMPDGEIKZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718761 | |

| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211580-84-5 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211580-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

CAS Number: 1211580-84-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and agrochemical synthesis.

Chemical Properties and Data

This compound, with the CAS number 1211580-84-5, is a halogenated pyridine derivative. Its structural formula is C₇H₃BrF₃NO₂.[1] This compound is of significant interest to researchers due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules.

| Property | Value | Source |

| CAS Number | 1211580-84-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |

| Molecular Weight | 270.01 g/mol | [2] |

| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [2] |

| Predicted pKa | 2.46 ± 0.36 | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis and Reaction Mechanisms

A plausible synthetic approach could be conceptualized based on a patented method for a structurally related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. This suggests that a multi-step synthesis involving the introduction of the trifluoromethyl group, followed by bromination and subsequent modification of other substituents on the pyridine ring, is a likely pathway.

A review of the synthesis of trifluoromethylpyridines indicates that common strategies include:

-

Chlorine/fluorine exchange using a trichloromethylpyridine precursor.

-

Cyclocondensation reactions with a trifluoromethyl-containing building block.

-

Direct trifluoromethylation of a pre-functionalized pyridine ring.

A potential, though unverified, synthetic workflow for obtaining the target molecule is outlined below. This is a hypothetical pathway and would require experimental validation.

References

Technical Guide: Physicochemical Properties of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its trifluoromethyl and bromo substitutions on the pyridine ring create a unique electronic and steric profile, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. Understanding its core physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as reaction kinetics, bioavailability, and material performance. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by established experimental methodologies.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. It is important to note that several of these values are predicted based on computational models, as experimental data is not extensively available in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1211580-84-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [2][3] |

| Molecular Weight | 270.01 g/mol | [3] |

| Appearance | White to off-white or yellow solid | [1][3] |

| Boiling Point | 288.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.863 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.46 ± 0.36 (Predicted) | [1][2] |

| Melting Point | Not experimentally reported in literature. | |

| logP | Not experimentally reported in literature. | |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |

Note: The partition coefficient (logP) for the related compound, Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate, has a computed XLogP3-AA value of 2.6, which may offer some indication of lipophilicity.[4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. Below are detailed standard methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a sharp indication of its purity.

-

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded as the melting point range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the dry compound is finely ground.

-

The open end of a capillary tube is tapped into the powder to pack a small sample (2-3 mm in height).

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded.

-

The temperature at which the entire sample becomes liquid is recorded. This range is reported as the melting point. A narrow range (e.g., 0.5-2°C) is indicative of high purity.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.

-

Principle: A solution of the acidic compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the pH equals the pKa.

-

Apparatus: Calibrated pH meter with electrode, burette, magnetic stirrer, beaker, standardized acid and base solutions.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (typically water or a co-solvent system) to create a solution of known concentration.

-

The pH electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The titrant (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration continues until the pH shows a sharp inflection, indicating the equivalence point.

-

A graph of pH versus the volume of titrant added is plotted. The volume at the equivalence point is determined.

-

The volume at the half-equivalence point (half of the equivalence point volume) is located on the graph, and the corresponding pH value is the experimental pKa.

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and buffer solution (e.g., pH 7.4 phosphate buffer).

-

Procedure:

-

The n-octanol and aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The solution is added to a known volume of the second phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period to ensure equilibrium is reached, and then left to stand for the phases to fully separate.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

-

The logP is then calculated as log₁₀(P).

-

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

This technical guide provides a comprehensive overview of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular characteristics, a proposed synthetic pathway with experimental considerations, and its potential applications in medicinal chemistry.

Core Molecular Data

This compound, also known as 5-bromo-3-(trifluoromethyl)picolinic acid, is a halogenated and trifluoromethylated pyridine derivative.[1][2] Its structural features, particularly the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring, make it a valuable and versatile building block in the synthesis of complex organic molecules.

Quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| Molecular Weight | 270.01 g/mol | [1] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2] |

| CAS Number | 1211580-84-5 | [1][2] |

| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [1] |

| Purity | Typically available at ≥95% | [1] |

Synthetic Pathway and Experimental Protocol

Proposed Synthetic Workflow

Caption: Proposed five-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester

This initial step is adapted from a patented procedure for a similar compound.[3]

-

Reactants: 2-chloro-3-trifluoromethyl-5-nitropyridine, diethyl malonate, and sodium hydride (NaH).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: To a cooled (0 °C) suspension of sodium hydride in THF, diethyl malonate is added dropwise. The mixture is stirred for a short period before the dropwise addition of a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in THF. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the desired malonate intermediate.

Step 2: Synthesis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine

This step involves the decarboxylation of the malonate intermediate.[3]

-

Reactant: 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester.

-

Reagent: Aqueous hydrochloric acid (HCl).

-

Procedure: The intermediate from Step 1 is heated under reflux in an aqueous solution of hydrochloric acid. This acidic hydrolysis and subsequent decarboxylation yield the 2-methyl derivative.

-

Work-up: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The organic phase is then dried and concentrated.

Step 3: Synthesis of 6-methyl-5-(trifluoromethyl)pyridin-3-amine

This step involves the reduction of the nitro group to an amine.

-

Reactant: 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.

-

Reagents: Iron powder (Fe) and ammonium chloride (NH₄Cl).

-

Procedure: The nitro compound is treated with iron powder in the presence of a catalytic amount of ammonium chloride in a suitable solvent mixture, such as ethanol and water, and heated to reflux.

-

Work-up: The reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water, and the organic layer is isolated, dried, and concentrated.

Step 4: Synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine

This is a Sandmeyer-type reaction to introduce the bromine atom.[3]

-

Reactant: 6-methyl-5-(trifluoromethyl)pyridin-3-amine.

-

Reagents: Copper(I) bromide (CuBr) and tert-butyl nitrite (t-BuONO).

-

Solvent: Acetonitrile (CH₃CN).

-

Procedure: The amine from Step 3 is dissolved in acetonitrile. To this solution, copper(I) bromide and tert-butyl nitrite are added, and the reaction is stirred at room temperature.

-

Work-up: The reaction mixture is diluted with an organic solvent and washed with an aqueous solution to remove inorganic salts. The organic layer is then dried and concentrated.

Step 5: Synthesis of this compound

The final step is the oxidation of the methyl group to a carboxylic acid.

-

Reactant: 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

-

Reagent: Potassium permanganate (KMnO₄).

-

Procedure: The methylpyridine derivative is heated in an aqueous solution of potassium permanganate. The strong oxidizing agent converts the methyl group to a carboxylic acid.

-

Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified to precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.

Applications in Drug Development and Research

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. Halogenated and trifluoromethylated pyridines are common motifs in pharmaceuticals and agrochemicals.

Role as a Synthetic Intermediate

The presence of three distinct functional groups (carboxylic acid, bromo, and trifluoromethyl) on the pyridine ring allows for selective chemical modifications, making this compound a versatile intermediate. It can be employed in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a key strategy in the construction of complex heterocyclic systems found in medicinal compounds and crop protection agents.

A structurally similar compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is utilized in the synthesis of allosteric modulators of the adenosine A₂A receptor, which are being investigated for the treatment of insomnia.[4] This suggests that this compound could also serve as a key intermediate for the synthesis of novel therapeutic agents targeting G-protein coupled receptors or other biological targets.

Potential Logical Workflow in Drug Discovery

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

This logical workflow illustrates how this compound can be a starting point in a drug discovery cascade. The carboxylic acid group can be readily converted to amides by coupling with a variety of amines, while the bromo group can participate in cross-coupling reactions, such as the Suzuki coupling, with a wide range of boronic acids. These reactions allow for the rapid generation of a diverse library of novel compounds for high-throughput screening against various biological targets. Promising "hits" from these screens can then undergo lead optimization to develop potential drug candidates.

References

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1211580-84-5), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, presenting a compilation of its physicochemical and spectroscopic properties. The guide also explores a plausible synthetic pathway and discusses the potential applications of this compound and its derivatives in drug development, supported by logical workflow diagrams.

Introduction

This compound belongs to the class of trifluoromethylpyridines, which are crucial structural motifs in a wide array of active agrochemical and pharmaceutical ingredients. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This makes trifluoromethylated heterocyclic compounds, such as the title compound, highly valuable building blocks in the design of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1211580-84-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2][3] |

| Molecular Weight | 270.01 g/mol | [3] |

| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [3] |

| Predicted pKa | 2.46 ± 0.36 | [1] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the bromine, trifluoromethyl, and carboxylic acid groups, these protons will be deshielded and appear at a downfield chemical shift. The proton at the 6-position would likely appear as a doublet, and the proton at the 4-position as another doublet, with a small coupling constant between them. The acidic proton of the carboxylic acid group would appear as a broad singlet at a much further downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum should display seven distinct signals. The carbon of the carboxylic acid group will be significantly deshielded, appearing in the range of 160-180 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have chemical shifts influenced by the attached substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 270 (for the ⁷⁹Br isotope) and 272 (for the ⁸¹Br isotope) with nearly equal intensity. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching vibration from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A sharp and strong C=O stretching vibration from the carbonyl group of the carboxylic acid around 1700 cm⁻¹.

-

C-F stretching vibrations from the trifluoromethyl group, typically in the range of 1100-1300 cm⁻¹.

-

C-Br stretching vibration, which appears in the fingerprint region.

-

Aromatic C-H and C=C/C=N stretching vibrations.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available substituted pyridine. One possible precursor is 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. The synthesis could proceed via the following conceptual steps:

Caption: Proposed synthesis of the target compound.

General Experimental Protocol for Oxidation

Disclaimer: This is a generalized protocol and requires optimization for safety and yield.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-methyl-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., a mixture of pyridine and water).

-

Reagent Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent (e.g., with a saturated solution of sodium bisulfite). Filter the mixture to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization Protocol

The synthesized product should be thoroughly characterized to confirm its identity and purity using the spectroscopic methods outlined in Section 3 (NMR, MS, and IR), alongside techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment and melting point determination.

Applications in Drug Development

Trifluoromethylpyridine derivatives are prominent in modern drug design due to the unique properties conferred by the -CF₃ group. While specific biological activities for this compound are not extensively documented, its structural features suggest its potential as a key intermediate in the synthesis of more complex drug candidates.

The presence of a carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships. The pyridine scaffold is a common feature in many biologically active molecules, and the bromo- and trifluoromethyl-substituents can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, related fluorinated pyridinecarboxylic acids are used in the synthesis of allosteric adenosine A₂A receptor modulators for potential insomnia treatments.[6]

Caption: Role in drug discovery.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. This technical guide has provided a framework for its structural elucidation, including expected spectroscopic data and a plausible synthetic approach. The information presented herein is intended to support researchers in their efforts to synthesize, characterize, and utilize this compound as a building block for the creation of novel and effective therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

A Comprehensive Technical Guide to 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a halogenated pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a valuable scaffold in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents and agrochemicals. The IUPAC name for this compound is 5-bromo-3-(trifluoromethyl)picolinic acid .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [1] |

| CAS Number | 1211580-84-5 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2] |

| Molecular Weight | 270.01 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis

A plausible synthetic pathway could start from 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the production of several crop-protection products.[3] The synthesis of this intermediate often begins with 3-picoline.[3]

A logical workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Methyl 5-bromo-3-(trifluoromethyl)picolinate (General Procedure)

The final step in the proposed synthesis is the hydrolysis of the corresponding methyl ester. A general protocol for this transformation is as follows:

-

Dissolution: Dissolve methyl 5-bromo-3-(trifluoromethyl)picolinate in a suitable solvent mixture, such as methanol and water.

-

Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide or lithium hydroxide, to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Acidification: Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Isolate the product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Agrochemicals

Pyridine carboxylic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5]

Enzyme Inhibition

Trifluoromethyl-substituted pyridine and pyrazole carboxamides have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX).[6] For instance, certain trifluoromethyl-pyrazole-carboxamide derivatives have shown potent inhibitory activity against COX-1 and COX-2 enzymes, with IC₅₀ values in the micromolar range.[6] While specific inhibitory data for this compound is not available, its structural similarity to known enzyme inhibitors suggests its potential as a lead compound for the development of novel inhibitors.

The general role of such compounds as enzyme inhibitors can be visualized as follows:

Caption: A diagram illustrating the mechanism of competitive enzyme inhibition.

Agrochemicals

Trifluoromethylpyridine derivatives are crucial components in a variety of commercial agrochemicals, including herbicides, fungicides, and insecticides.[3] The trifluoromethyl group often imparts favorable properties such as increased efficacy and metabolic stability. For example, several herbicides act as inhibitors of acetyl-CoA carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] Given its structure, this compound could serve as a valuable intermediate in the synthesis of novel agrochemical candidates.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its versatile structure provides a foundation for the development of a wide range of biologically active molecules. While further research is needed to fully elucidate its specific biological activities and to optimize its synthesis, the information presented in this guide highlights its potential as a key building block for future innovations in drug discovery and agrochemical development. Researchers and scientists are encouraged to explore the synthetic utility and biological potential of this promising molecule.

References

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key parameter for professionals in drug discovery and development. Understanding the pKa is crucial as it influences a molecule's physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which in turn affect its pharmacokinetic and pharmacodynamic behavior.

Core Data: pKa Value

Currently, no experimentally determined pKa value for this compound has been reported in publicly available literature. However, a computationally predicted value is available and serves as a valuable estimation for this molecule.

| Compound | CAS Number | Predicted pKa Value | Prediction Method |

| This compound | 1211580-84-5 | 2.46 ± 0.36 | Not Specified |

Table 1: Predicted pKa value for this compound.[1]

The acidity of pyridine carboxylic acids is influenced by the electronic effects of their substituents. The carboxylic acid group is inherently acidic, and its pKa is modulated by other groups on the pyridine ring. In this case, the bromine atom and the trifluoromethyl group are both electron-withdrawing groups. These groups decrease the electron density on the pyridine ring and stabilize the carboxylate anion formed upon deprotonation, leading to an increase in acidity (a lower pKa value).

Experimental Determination of pKa

While a specific experimental value for this compound is not available, its pKa can be determined using established methodologies. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) of known concentration to a solution of the analyte (the pyridine derivative) while monitoring the pH of the solution with a pH meter.

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte, this compound, in a suitable solvent (e.g., deionized water or a co-solvent system like water/methanol for poorly soluble compounds) at a known concentration (typically around 1-10 mM).

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH, free from carbonate.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode into the solution and allow it to equilibrate.

-

Add small, precise increments of the standardized NaOH solution to the analyte solution.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.

-

For more precise determination, the first or second derivative of the titration curve can be plotted to accurately locate the equivalence point.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[3]

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

Prepare a set of solutions for analysis by adding a small, constant aliquot of the stock solution to each buffer solution, resulting in a constant total concentration of the analyte across all pH values.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each of the buffered analyte solutions.

-

Also, record the spectrum of a blank solution (buffer without the analyte) for each pH value to correct for background absorbance.

-

-

Data Analysis:

-

Identify the wavelengths where the largest changes in absorbance occur as a function of pH.

-

Plot the absorbance at these selected wavelengths against the pH.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or by using specialized software.

-

Logical Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa of a compound like this compound.

Figure 1: General workflow for the experimental determination of a pKa value.

Signaling Pathways and Applications

While specific signaling pathway involvement for this compound is not extensively documented, substituted pyridine carboxylic acids are a common motif in medicinal chemistry. They are found in a variety of bioactive molecules and can act as ligands for various receptors and enzymes. The pKa of the carboxylic acid group is critical in these interactions, as it determines the charge state of the molecule at physiological pH, which in turn governs its ability to form ionic bonds or hydrogen bonds with biological targets. For instance, a deprotonated carboxylate group can interact with positively charged residues like lysine or arginine in a protein's active site.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the bromine atom, trifluoromethyl group, and carboxylic acid moiety, make it a versatile building block for the synthesis of novel pharmaceutical compounds. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, impacting everything from reaction conditions and purification strategies to formulation and bioavailability. This technical guide provides an overview of the available information on the solubility of this compound and outlines a general experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C7H3BrF3NO2 | [1][2] |

| Molecular Weight | 270.01 g/mol | [2] |

| CAS Number | 1211580-84-5 | [1][2][3][4][5] |

| Predicted pKa | 2.46 ± 0.36 | [1] |

Solubility Data

In the absence of specific data, general solubility predictions can be made based on the molecule's structure. The presence of the polar carboxylic acid group suggests potential solubility in polar protic and aprotic solvents. However, the trifluoromethyl group and the brominated pyridine ring introduce significant nonpolar character, which may enhance solubility in less polar organic solvents. Empirical testing remains the most reliable method to ascertain the precise solubility in any given solvent.

Experimental Protocol for Solubility Determination

To address the lack of available data, a standardized experimental protocol is essential for determining the solubility of this compound. The following is a general methodology that can be adapted for various organic solvents.

Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature or 37°C).

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibrate the vials at the desired temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

A general protocol for determining chemical solubility often involves a tiered approach, starting with less rigorous and moving to more rigorous dissolution methods.[6] This can include initial mixing at room temperature, followed by vortexing, sonication, and warming to 37°C if the compound does not readily dissolve.[6]

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of the solubility of a chemical compound.

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a framework for its experimental determination. For scientists and researchers in drug development, obtaining this data is a crucial step. The provided experimental protocol and workflow diagram offer a clear path to generating reliable and reproducible solubility profiles. Such data will be invaluable for optimizing synthetic routes, developing purification methods, and formulating this promising compound for its intended therapeutic applications.

References

Spectroscopic and Structural Elucidation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 5-Bromo-3-(trifluoromethyl)picolinic acid[1]

-

Molecular Weight: 270.01 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13-14 | Singlet (broad) | 1H | -COOH |

| ~8.8 | Doublet | 1H | H-6 |

| ~8.4 | Doublet | 1H | H-4 |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 (q) | C-3 |

| ~125 | C-4 |

| ~122 (q, J ≈ 275 Hz) | -CF₃ |

| ~118 | C-5 |

Note: 'q' denotes a quartet multiplicity due to coupling with the fluorine atoms of the trifluoromethyl group.

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1710-1760 | Strong | C=O stretch (Carboxylic Acid)[3][4] |

| 1550-1600 | Medium | C=C/C=N stretch (Pyridine Ring) |

| 1200-1300 | Strong | C-F stretch (-CF₃) |

| 1000-1100 | Strong | C-F stretch (-CF₃) |

| ~800-900 | Medium-Strong | C-H bend (out-of-plane) |

| ~600-700 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 270/272 | [M]⁺ Molecular ion peak (showing isotopic pattern for Bromine) |

| 252/254 | [M-H₂O]⁺ |

| 225/227 | [M-COOH]⁺ |

| 201 | [M-Br]⁺ |

| 173 | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 300, 400, or 500 MHz NMR spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular weight of the compound. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

Visualization of Spectroscopic Elucidation

The following diagram illustrates the logical workflow for deducing the structure of this compound from its key spectroscopic data.

Caption: Logical workflow for the structural elucidation of this compound using spectroscopic data.

References

1H NMR spectrum of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this document moves beyond a simple spectral prediction, offering a deep dive into the underlying principles that govern the chemical shifts and coupling patterns observed. We will explore the profound electronic influence of the trifluoromethyl, bromo, and carboxylic acid substituents on the pyridine ring's proton environments. This guide details a robust experimental protocol, explains the causality behind parameter selection, and presents a systematic approach to spectral interpretation, providing researchers and drug development professionals with the authoritative insights needed for unambiguous structural verification and quality control.

Introduction to the Analyte and NMR's Role

This compound (CAS No: 1211580-84-5) is a polysubstituted pyridine derivative.[2][3] Its structural complexity, featuring a confluence of electron-withdrawing groups on a heterocyclic scaffold, makes it a valuable intermediate in the synthesis of complex molecular targets. The precise arrangement of these substituents is critical to its reactivity and the properties of its downstream products.

¹H NMR spectroscopy is the definitive analytical technique for confirming the isomeric purity and structural integrity of such molecules. It provides exquisitely detailed information on the chemical environment, connectivity, and relative number of protons in a molecule. For this compound, ¹H NMR is indispensable for verifying the substitution pattern on the pyridine ring, which is the primary goal of this guide.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Theoretical ¹H NMR Spectral Prediction

The ¹H NMR spectrum of this molecule is defined by three distinct proton signals: two aromatic protons on the pyridine ring and one highly deshielded carboxylic acid proton.

Influence of Substituents on Aromatic Proton Chemical Shifts (δ)

The pyridine ring itself deshields its protons relative to benzene due to the electronegativity of the nitrogen atom.[4][5] The chemical shifts of the two remaining protons, H-4 and H-6, are further modulated by the powerful electronic effects of the three substituents.

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[6] Its immense inductive effect withdraws electron density from the entire aromatic system, causing a significant deshielding (downfield shift) of all ring protons.[7][8] This effect is most pronounced on the adjacent H-4 proton.

-

Bromo (-Br) Group: As an electronegative halogen, bromine also withdraws electron density through induction, contributing to the overall deshielding of the ring protons.[9][10] Its effect is a combination of electronegativity and other factors like anisotropy and steric effects.[11][12]

-

Carboxylic Acid (-COOH) Group: This group is also electron-withdrawing. Its deshielding influence, combined with that of the adjacent nitrogen, will most strongly affect the H-6 proton.

-

Pyridine Nitrogen: The nitrogen atom itself has a strong deshielding effect on the ortho proton (H-6), which typically places it at a very low field in the spectrum of pyridine derivatives.[4][13]

Considering these combined effects, we predict that both H-4 and H-6 will be found significantly downfield. H-6, being ortho to the powerfully deshielding nitrogen atom, is anticipated to be the most downfield of the two aromatic signals.

The Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) has a highly characteristic chemical shift. Due to strong hydrogen bonding and deshielding by the adjacent carbonyl group, its resonance typically appears far downfield, often in the range of 10-13 ppm.[14] This signal is frequently broad and its exact position can be dependent on concentration and the choice of solvent.[14] A key confirmatory test is to add a drop of deuterium oxide (D₂O) to the NMR sample; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Spin-Spin Coupling (J-Coupling)

The two aromatic protons, H-4 and H-6, are separated by four bonds (H-C4-C5-N-C6). This arrangement leads to a long-range meta-coupling, denoted as ⁴J. In aromatic systems, the magnitude of J-coupling constants decreases significantly with the number of intervening bonds.[15][16] For a four-bond meta-coupling in a pyridine ring, a small coupling constant (⁴J H-4,H-6) of approximately 2-3 Hz is expected.

This will result in both the H-4 and H-6 signals appearing as sharp doublets, each split by the other.

Predicted ¹H NMR Data Summary

The predicted spectral data are summarized in the table below. Chemical shifts are estimated based on substituent effects on a pyridine core.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-6 | 8.8 - 9.1 | Doublet (d) | ~2-3 Hz | 1H |

| H-4 | 8.5 - 8.8 | Doublet (d) | ~2-3 Hz | 1H |

| -COOH | 10.0 - 13.0 | Singlet (s), broad | N/A | 1H |

Experimental Protocol for ¹H NMR Acquisition

This section outlines a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The choices are designed to ensure unambiguous signal detection, particularly for the exchangeable carboxylic acid proton.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice because its residual proton signal does not overlap with the expected aromatic signals, and more importantly, it effectively solvates the carboxylic acid, slowing down proton exchange and allowing for the observation of the -COOH proton as a distinct, albeit sometimes broad, signal.[17] Chloroform-d (CDCl₃) could also be used, but the acidic proton may exchange more rapidly or be broader and harder to observe.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).

-

Dissolution: Vortex the sample vial until the solid is completely dissolved.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Configuration and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

Locking and Shimming: Insert the sample, lock on the deuterium signal of the DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse-acquire (zg30).

-

Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over time.

-

Spectral Width: 0-16 ppm. Rationale: This range comfortably encompasses the aromatic region and the expected downfield shift of the carboxylic acid proton.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16-64 scans. Rationale: Averaging multiple scans increases the signal-to-noise ratio, ensuring the small meta-coupling is well-resolved.

-

-

Confirmatory D₂O Exchange: After the initial acquisition, remove the sample, add one drop of D₂O, shake gently, and re-acquire the spectrum using the same parameters. The disappearance of the signal in the 10-13 ppm range confirms its assignment as the carboxylic acid proton.

Experimental Workflow Diagram

Data Analysis and Interpretation

Processing the Free Induction Decay (FID)

-

Fourier Transform (FT): The raw time-domain signal (FID) is converted into the frequency-domain spectrum. Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

-

Integration: Integrate the area under each signal. The relative integrals for the two aromatic doublets and the carboxylic acid singlet should be in a 1:1:1 ratio.

Spectral Assignment and Coupling Analysis

The processed spectrum is expected to show two doublets in the aromatic region (8.5-9.1 ppm) and a broad singlet further downfield (10-13 ppm).

-

Signal 1 (δ ≈ 8.8-9.1 ppm): A doublet with an integral of 1H. This is assigned to H-6 , being the most deshielded proton due to its ortho position relative to the pyridine nitrogen.

-

Signal 2 (δ ≈ 8.5-8.8 ppm): A doublet with an integral of 1H. This is assigned to H-4 .

-

Signal 3 (δ ≈ 10-13 ppm): A broad singlet with an integral of 1H, which disappears upon D₂O exchange. This is definitively the -COOH proton.

The coupling constant (J) for both doublets should be identical and fall within the expected 2-3 Hz range, confirming the meta-relationship between H-4 and H-6.

Spin-Spin Coupling Relationship Diagram

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and unambiguous fingerprint for its structural verification. The key diagnostic features are:

-

Two downfield doublets in the aromatic region, corresponding to the two ring protons.

-

A small coupling constant of ~2-3 Hz between these doublets, confirming their meta relationship.

-

A very downfield, broad singlet corresponding to the carboxylic acid proton, which is exchangeable with D₂O.

The pronounced deshielding of the aromatic protons is a direct consequence of the cumulative electron-withdrawing effects of the nitrogen heteroatom, the trifluoromethyl group, and the bromo-substituent. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. J-coupling - Wikipedia [en.wikipedia.org]

- 16. weizmann.ac.il [weizmann.ac.il]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Predicted ¹³C NMR of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. Due to the absence of publicly available experimental data for this specific compound, this document outlines a robust prediction of the ¹³C NMR chemical shifts. This prediction is based on established substituent chemical shift (SCS) effects derived from empirical data of structurally analogous pyridine derivatives. This guide also includes a standardized experimental protocol for acquiring the ¹³C NMR spectrum of this and similar compounds, ensuring reproducibility and accuracy in future studies.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted using a methodology that combines the known chemical shifts of pyridine with the incremental effects of bromo, trifluoromethyl, and carboxylic acid substituents. These substituent effects are derived from spectral data of related compounds. The predicted chemical shifts are presented in Table 1. It is important to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C2 | ~148 | Singlet |

| C3 | ~135 | Quartet (q) |

| C4 | ~142 | Singlet |

| C5 | ~120 | Singlet |

| C6 | ~153 | Singlet |

| -COOH | ~165 | Singlet |

| -CF₃ | ~122 | Quartet (q) |

Disclaimer: The chemical shifts presented are predicted values and should be confirmed by experimental data.

Methodology for Prediction of ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum for this compound was performed in the absence of experimental data. The workflow for this predictive process is outlined below. This methodology relies on the principle of additivity of substituent chemical shifts (SCS), a well-established method for estimating ¹³C NMR chemical shifts in substituted aromatic and heteroaromatic systems.

Standardized Experimental Protocol for ¹³C NMR Spectroscopy

To facilitate the future acquisition of experimental data for this compound, the following detailed protocol is provided.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: A deuterated solvent that can dissolve the acidic compound is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) may also be considered.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

Conclusion

This technical guide provides a comprehensive predicted ¹³C NMR data set for this compound, a compound of interest for researchers in drug development and related scientific fields. While the provided data is predictive, it offers a valuable starting point for spectral analysis and characterization. The detailed experimental protocol included herein serves as a standardized method to obtain high-quality, reproducible experimental data, which will be crucial for the definitive structural elucidation of this molecule.

Mass Spectrometry of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the mass spectrometric workflow and fragmentation pathways.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound (Molecular Formula: C₇H₃BrF₃NO₂, Molecular Weight: 270.01 g/mol ) is expected to yield a characteristic fragmentation pattern under electrospray ionization (ESI) or electron ionization (EI). The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for the molecular ion and bromine-containing fragments.

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z).

| Predicted Ion Fragment | m/z (⁷⁹Br) | m/z (⁸¹Br) | Description |

| [M-H]⁻ | 268.9 | 270.9 | Molecular ion (negative ion mode) |

| [M+H]⁺ | 270.9 | 272.9 | Molecular ion (positive ion mode) |

| [M-COOH]⁺ | 225.9 | 227.9 | Loss of the carboxylic acid group |

| [M-Br]⁺ | 191.0 | - | Loss of the bromine atom |

| [M-CF₃]⁺ | 201.9 | 203.9 | Loss of the trifluoromethyl group |

| [M-CO₂-Br]⁺ | 146.0 | - | Subsequent loss of CO₂ and Bromine |

Experimental Protocols

A robust and reproducible method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed below.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

-

Matrix Spike (for complex samples): For analysis in complex matrices (e.g., plasma, tissue homogenate), spike the matrix with the working solution to the desired concentration and perform a protein precipitation step by adding three volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant for analysis.

Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

Mass Range: m/z 50-500

-

Data Acquisition: Full scan and product ion scan modes

Visualizing Mass Spectrometric Data and Workflows

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound in positive ion mode.

Caption: Predicted fragmentation of this compound.

Experimental Workflow for LC-MS Analysis

This diagram outlines the general workflow for the LC-MS analysis of the target compound.

Caption: General workflow for LC-MS analysis of the target compound.

An In-depth Technical Guide to the FT-IR Analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation.[1] This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the characterization of this complex heterocyclic compound.

Molecular Structure and Functional Groups

This compound (C₇H₃BrF₃NO₂) is a substituted pyridine derivative. Its structure contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The identification of these frequencies is crucial for structural confirmation.

-

Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band and a strong, sharp C=O (carbonyl) stretching band.

-

Aromatic Pyridine Ring: The substituted pyridine ring exhibits characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes.

-

Trifluoromethyl Group (-CF₃): The C-F bonds in this group produce strong, characteristic absorption bands.

-

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the fingerprint region of the spectrum.

Predicted FT-IR Spectral Data

The following table summarizes the predicted absorption bands for this compound based on characteristic frequencies for its constituent functional groups. The precise position of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | O-H Stretch (H-bonded) | Broad, Strong |

| ~3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| ~1725 - 1700 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp |

| ~1610 - 1550 | Pyridine Ring | C=C and C=N Ring Stretch | Medium |

| ~1475 - 1400 | Pyridine Ring | C=C and C=N Ring Stretch | Medium |

| ~1320 - 1210 | Carboxylic Acid (C-O) | C-O Stretch | Medium |

| ~1300 - 1100 | Trifluoromethyl (C-F) | C-F Symmetric & Asymmetric Stretch | Strong |

| ~950 - 900 | Carboxylic Acid (O-H) | O-H Out-of-Plane Bend (Dimer) | Broad, Medium |

| ~700 - 500 | Carbon-Bromine (C-Br) | C-Br Stretch | Medium to Strong |

Note: These are approximate ranges. Actual values may vary based on the sample state (solid/liquid) and intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a common and convenient FT-IR sampling technique for solid powders, requiring minimal sample preparation.[2]

A. Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

B. Procedure:

-

Background Measurement:

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe, then allow it to dry completely.[3]

-

Run a background scan.[3][4] This measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[4]

-

-

Sample Measurement:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring the entire crystal surface is covered.[3]

-

Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]

-

Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Perform any necessary corrections, such as baseline correction or ATR correction, if required by the software.

-

Label the significant peaks with their corresponding wavenumbers for analysis.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental and logical processes involved in the FT-IR analysis.

Caption: Experimental workflow for ATR-FT-IR analysis.

References

An In-Depth Technical Guide on 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract